Product packaging for Fmoc-Asp(OtBu)-OH(Cat. No.:CAS No. 71989-14-5)

Fmoc-Asp(OtBu)-OH

Número de catálogo: B557532
Número CAS: 71989-14-5
Peso molecular: 411.4 g/mol
Clave InChI: FODJWPHPWBKDON-IBGZPJMESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Fmoc-Asp(OtBu)-OH is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25NO6 B557532 Fmoc-Asp(OtBu)-OH CAS No. 71989-14-5

Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315581
Record name Fmoc-L-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-14-5
Record name Fmoc-L-Asp(OtBu)-OH
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-L-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.298
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fmoc-L-Asp(OtBu)-OH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHQ6MY724T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Modification of Deprotection Conditions:

One approach is to modify the Fmoc deprotection conditions to be less harsh. This can involve:

Addition of an Acid: The addition of a small amount of a weak acid, such as formic acid, to the piperidine (B6355638) solution can help to suppress aspartimide formation by protonating the amide nitrogen and reducing its nucleophilicity peptide.com.

Use of Weaker Bases: Replacing piperidine with a weaker base, such as morpholine, can also reduce the incidence of aspartimide formation. However, this may require longer reaction times for complete Fmoc removal iris-biotech.de.

Alternative Side Chain Protecting Groups:

A more robust solution involves replacing the tert-butyl (OtBu) protecting group with a bulkier or more sterically hindering group. These larger groups physically obstruct the approach of the backbone nitrogen to the side-chain carbonyl, thereby inhibiting the cyclization reaction. Several alternative protecting groups have been investigated, with varying degrees of success.

Protecting GroupStructureKey FeaturesReference
OMpe 3-methyl-3-pentylOffers increased steric hindrance compared to OtBu. researchgate.net
OEpe 3-ethyl-3-pentylProvides even greater steric bulk than OMpe. nih.gov
OBno 5-n-butyl-5-nonylA highly bulky group that significantly reduces aspartimide formation. merckmillipore.comnih.gov

The following table presents a comparison of the effectiveness of different side-chain protecting groups in reducing aspartimide formation in a model peptide sequence.

Aspartic Acid Derivative% Target Peptide% Aspartimide and Related ByproductsReference
Fmoc-Asp(OtBu)-OH75%25% sigmaaldrich.com
Fmoc-Asp(OMpe)-OH~85%~15% researchgate.net
Fmoc-Asp(OBno)-OH>95%<5% merckmillipore.comsigmaaldrich.com

Thermolytic Deprotection:

Aspartimide Formation: Mechanism and Critical Consequences in Fmoc-Based Synthesis

Mechanistic Pathway of Base-Catalyzed Cyclization and Release of Protecting Group

The formation of aspartimide is initiated by the nucleophilic attack of the amide nitrogen of the peptide backbone onto the β-carboxyl group of the aspartic acid residue, or vice versa, forming a cyclic imide structure. iris-biotech.degoogle.comissuu.comresearchgate.netresearchgate.netrsc.org This cyclization is often catalyzed by the bases used for Fmoc group removal, such as piperidine (B6355638). iris-biotech.deiris-biotech.deissuu.comnih.govresearchgate.netrsc.orgpeptide.commerckmillipore.com The process can be visualized as follows: after Fmoc deprotection, the newly exposed N-terminus is ready for the next coupling. However, if the preceding amino acid was Asp, its side chain carboxyl group can cyclize onto the alpha-amino group of the growing peptide chain, forming the aspartimide intermediate. iris-biotech.degoogle.comiris-biotech.deiris-biotech.deissuu.comresearchgate.netresearchgate.netrsc.org In the context of aspartimide formation, the "release of protecting group" primarily refers to the removal of the Fmoc group, which exposes the amine necessary for cyclization. The OtBu (tert-butyl) ester protecting the β-carboxyl of Asp is generally stable under standard Fmoc deprotection conditions but can be cleaved under stronger acidic conditions used for final peptide cleavage from the resin. peptide.com The formation of the aspartimide intermediate is a critical step, as this cyclic structure is prone to further reactions. iris-biotech.deiris-biotech.deissuu.commerckmillipore.comsigmaaldrich.com

Sequence Dependency of Aspartimide Formation: Specific Asp-Xaa Motifs

The propensity for aspartimide formation is highly dependent on the amino acid sequence, specifically the residue immediately following the aspartic acid. iris-biotech.deiris-biotech.deissuu.comnih.govresearchgate.netpeptide.comnih.gov Certain amino acid pairings significantly increase the likelihood of this side reaction. The most problematic sequences, where aspartimide formation is frequently observed, include:

Asp-Gly: This motif is considered the most susceptible. iris-biotech.denih.govresearchgate.netresearchgate.netpeptide.comnih.govresearchgate.net

Asp-Asp: Another highly prone sequence. iris-biotech.deissuu.comresearchgate.netnih.gov

Asp-Asn: Increased risk of aspartimide formation. iris-biotech.deissuu.comresearchgate.netnih.gov

Asp-Arg: Also known to promote the side reaction. iris-biotech.deissuu.comresearchgate.netnih.gov

Asp-Thr: Susceptible to aspartimide formation. iris-biotech.deissuu.comresearchgate.netnih.gov

Asp-Cys: Prone to this side reaction. iris-biotech.deissuu.comresearchgate.netnih.gov

Table 1: Sequence Dependency of Aspartimide Formation

Amino Acid Sequence MotifPropensity for Aspartimide Formation
Asp-GlyHigh (Most Severe)
Asp-AspHigh
Asp-AsnHigh
Asp-ArgHigh
Asp-ThrHigh
Asp-CysHigh

Note: The propensity is influenced by various factors including the specific protecting groups used and reaction conditions. iris-biotech.deiris-biotech.deissuu.comnih.govresearchgate.netpeptide.comnih.gov

Formation of Diverse By-Product Species

Once formed, the aspartimide intermediate can undergo ring-opening reactions, leading to a variety of undesired by-products. iris-biotech.deiris-biotech.deissuu.comrsc.orgmerckmillipore.comsigmaaldrich.com These by-products often complicate purification and can significantly reduce the yield of the target peptide.

Epimerized Aspartyl Peptides (α- and β-forms)

The aspartimide ring is inherently unstable and susceptible to epimerization (racemization) at the α-carbon of the aspartic acid residue. iris-biotech.deiris-biotech.demerckmillipore.comsigmaaldrich.comnih.gov Subsequent ring-opening by hydrolysis or other nucleophiles can yield a mixture of α- and β-linked aspartyl peptides, which may also be epimerized. iris-biotech.deiris-biotech.deissuu.comresearchgate.netresearchgate.netrsc.orgpeptide.commerckmillipore.comsigmaaldrich.com The formation of β-aspartyl peptides, in particular, is problematic as they often possess similar physicochemical properties to the desired α-linked peptides, making their separation extremely difficult. merckmillipore.comsigmaaldrich.com

Piperidides (α- and β-forms)

Piperidine, the common base used for Fmoc deprotection, can act as a nucleophile to open the aspartimide ring. iris-biotech.deiris-biotech.deissuu.comrsc.orgpeptide.commerckmillipore.comsigmaaldrich.com This reaction leads to the formation of piperidide by-products, which can exist as either α- or β-isomers. iris-biotech.demerckmillipore.comsigmaaldrich.com These piperidides represent a significant impurity that must be removed during peptide purification.

Challenges in Detection and Separation of Aspartimide-Related Impurities

The aspartimide side reaction presents considerable challenges in terms of analytical detection and chromatographic separation. rsc.orgmerckmillipore.comsigmaaldrich.comnih.govvulcanchem.com The resulting by-products, especially the epimerized α- and β-aspartyl peptides, often share identical or very similar retention times and masses to the target peptide. rsc.orgmerckmillipore.comsigmaaldrich.comnih.govvulcanchem.com This makes them difficult to resolve using standard High-Performance Liquid Chromatography (HPLC) methods, and they can be virtually impossible to remove, potentially rendering entire peptide sequences synthetically inaccessible. iris-biotech.deiris-biotech.deissuu.comnih.govmerckmillipore.comvulcanchem.com The mass-neutral nature of some of these impurities further complicates their detection. merckmillipore.comvulcanchem.com

Table 2: Common By-products of Aspartimide Formation

By-product TypeDescription
AspartimideCyclic imide intermediate formed from Asp side chain cyclization.
Epimerized α-Aspartyl PeptidesRacemized (D-Asp) α-linked peptides formed by ring opening and epimerization.
β-Aspartyl PeptidesPeptides with the aspartyl residue linked via its β-carboxyl group, often epimerized.
Epimerized α-PiperididesRacemized (D-Asp) α-linked peptides with a piperidine adduct, formed from aspartimide ring opening.
β-Piperididesβ-linked peptides with a piperidine adduct, formed from aspartimide ring opening.

Research Findings on Comparative Studies

Research has investigated various aspartic acid protecting groups to mitigate aspartimide formation. Studies using model peptides, such as the Scorpion Toxin II fragment (VKDXYI, where X is varied), have demonstrated the differential efficacy of different side-chain protecting groups in preventing epimerization and by-product formation. merckmillipore.comnih.gov For instance, the standard this compound is known to be susceptible, especially in sequences like Asp-Gly. peptide.commerckmillipore.comnih.gov Alternative protecting groups or strategies, such as backbone protection (e.g., using Fmoc-Asp(OtBu)-(Dmb)Gly-OH), have been developed to suppress this side reaction. iris-biotech.depeptide.comvulcanchem.comresearchgate.net

Table 3: Comparative D-Asp Content with Different Asp Protecting Groups in Model Peptide Synthesis

Protecting GroupSequence MotifD-Asp Content (%)Notes on Experimental ConditionsCitation
OtBuAsp-Gly~44%6+6h treatment with piperidine merckmillipore.comnih.gov nih.gov
OtBuAsp-Asp25.1Based on 10-min treatments nih.gov nih.gov
OtBuAsp-Asn4.2Based on 10-min treatments nih.gov nih.gov
OtBuAsp-Arg9.1Based on 10-min treatments nih.gov nih.gov
OMpeAsp-Gly~15%6+6h treatment with piperidine merckmillipore.comnih.gov nih.gov
OMpeAsp-Asp11.0Based on 10-min treatments nih.gov nih.gov
OMpeAsp-Asn2.2Based on 10-min treatments nih.gov nih.gov
OMpeAsp-Arg4.2Based on 10-min treatments nih.gov nih.gov
OBnoAsp-Gly~0.1%/cycleSimulated 100x2 min deprotection cycles merckmillipore.com merckmillipore.com
OBnoAsp-Asp1.4Based on 10-min treatments nih.gov nih.gov
OBnoAsp-Asn0.9Based on 10-min treatments nih.gov nih.gov
OBnoAsp-Arg0.06Based on 10-min treatments nih.gov nih.gov

Note: The data presented in Table 3 illustrates the varying degrees of epimerization (D-Asp content) observed with different aspartic acid side-chain protecting groups under specific experimental conditions. The OtBu group, while common, shows higher levels of epimerization compared to more sterically hindered or specialized protecting groups like OMpe or OBno, particularly in sensitive sequences like Asp-Gly. merckmillipore.comnih.gov

Compound List:

this compound

Aspartic acid (Asp)

Glycine (B1666218) (Gly)

Asparagine (Asn)

Arginine (Arg)

Threonine (Thr)

Cysteine (Cys)

Piperidine

Fmoc-Asp(OMpe)-OH

Fmoc-Asp(OBno)-OH

Fmoc-Asp(OtBu)-(Dmb)Gly-OH

Racemization at the α-Carbon During this compound Incorporation

Racemization, the conversion of a chiral center into a mixture of enantiomers (L- and D-forms), is a detrimental side reaction in peptide synthesis. When this compound is incorporated, racemization typically occurs indirectly through the formation of an aspartimide intermediate.

The primary pathway leading to racemization involving this compound begins with the formation of a cyclic aspartimide intermediate. This occurs when the nitrogen atom of the peptide bond's α-carboxyl group acts as a nucleophile, attacking the β-carboxyl group of the aspartic acid residue, with the concomitant release of the tert-butyl protecting group. This cyclization is often promoted by the basic conditions used for Fmoc group deprotection, typically involving piperidine nih.govsigmaaldrich.comiris-biotech.deunibo.it.

Once the cyclic aspartimide is formed, it becomes highly susceptible to epimerization at the α-carbon. This epimerization can be catalyzed by both acidic and basic conditions iris-biotech.deiris-biotech.demdpi.com. The tert-butyl ester protecting group of this compound is particularly prone to facilitating this process, as it can be cleaved under conditions that also promote aspartimide formation and subsequent racemization iris-biotech.desemanticscholar.orgmesalabs.com. The aspartimide intermediate can then undergo ring-opening by nucleophiles, such as piperidine (used in Fmoc deprotection) or water, leading to the formation of various by-products, including α- and β-aspartyl peptides. Crucially, the epimerized aspartimide yields D-α-aspartyl peptides, which are the primary source of racemization in this context sigmaaldrich.comiris-biotech.deunibo.it.

The propensity for aspartimide formation and subsequent racemization is significantly influenced by the amino acid residue immediately following the aspartic acid. Sequences such as Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, and Asp-Arg are known to be particularly problematic, with the Asp-Gly motif being cited as the most susceptible nih.govsemanticscholar.orgmesalabs.com.

Research has quantified the extent of these side reactions. For instance, in model peptides, the use of this compound has been shown to result in considerable aspartimide-related impurities. In one study using a test peptide containing an Asp-Gly sequence, impurities were reduced from 44% to 15% by using additives like Oxyma Pure during deprotection nih.gov. Comparative studies highlight the issue: in the synthesis of ubiquitin chains, OtBu-protected aspartic acid analogs yielded over 20% aspartimide by-products, whereas more sterically hindered protecting groups like OMpe reduced this to less than 5% . Similarly, in model peptides like VKDGYI, this compound led to 58% aspartimide by-products after 120 deprotection cycles, compared to 25% with OMpe-protected aspartic acid .

Advanced Strategies for Mitigating Side Reactions in Fmoc Asp Otbu Oh Chemistry

Optimization of Fmoc Deprotection Conditions to Suppress Aspartimide Formation

The removal of the Fmoc group, typically achieved using a secondary amine base like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF), is a critical step where aspartimide formation is frequently observed. Optimizing this deprotection process is paramount.

While 20% piperidine in DMF is the standard for Fmoc deprotection, its basicity can contribute to aspartimide formation. Alternative amine bases have been investigated for their reduced propensity to induce side reactions.

Piperazine (B1678402): This cyclic diamine is often considered a milder alternative to piperidine. Studies suggest that piperazine can effectively cleave the Fmoc group, albeit sometimes requiring slightly longer reaction times or higher concentrations. Crucially, its modulated basicity has been shown to significantly reduce the incidence of aspartimide formation compared to piperidine.

Dipropylamine (B117675): As another secondary amine, dipropylamine offers a similar level of basicity to piperidine. Its utility in suppressing aspartimide formation is less extensively documented than piperazine, but some research indicates it may offer a marginal improvement over piperidine in specific contexts, potentially due to differences in steric hindrance or reaction kinetics.

Table 1: Comparative Efficacy of Fmoc Deprotection Bases on Aspartimide Formation

Base Reagent (Concentration)SolventTypical Deprotection Time (min)Reported Aspartimide Formation (%)Key Observation
Piperidine (20%)DMF10-155-15Standard, efficient but can promote aspartimide formation.
Piperazine (20%)DMF15-201-5Milder base, significantly reduces aspartimide, may require longer times.
Dipropylamine (20%)DMF10-153-8Potentially reduces aspartimide compared to piperidine, less studied.

Note: Aspartimide formation percentages are illustrative and can vary significantly based on the peptide sequence, coupling strategy, and specific reaction conditions.

Additives can play a role in modulating the reaction environment during Fmoc deprotection, potentially influencing side reaction pathways.

HOBt (Hydroxybenzotriazole) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate): While primarily recognized as coupling additives that enhance activation and suppress racemization during peptide bond formation, their direct impact on mitigating aspartimide formation during Fmoc deprotection is less pronounced. They are not typically included in standard Fmoc deprotection cocktails.

Formic Acid: The inclusion of weak acids like formic acid in deprotection mixtures is less common but has been explored. Formic acid can act as a scavenger for reactive byproducts or help to modulate the local pH, potentially offering a slight reduction in aspartimide formation by controlling the basicity's intensity or duration. However, its efficacy is highly context-dependent and often requires careful optimization.

Table 2: Impact of Additives on Aspartimide Formation During Fmoc Deprotection (Illustrative)

Deprotection BaseAdditive (Concentration)SolventReported Aspartimide Formation (%)Notes
Piperidine (20%)NoneDMF8-12Standard deprotection.
Piperazine (20%)NoneDMF2-5Milder base, inherently lower aspartimide.
Piperidine (20%)Formic Acid (0.1%)DMF6-9May offer marginal reduction by modulating basicity or scavenging byproducts.
Piperazine (20%)Formic Acid (0.1%)DMF1-3Potential for further reduction, synergistic effect with milder base.

Note: The role of HOBt and Oxyma Pure is primarily in coupling, not deprotection for aspartimide mitigation. Data for formic acid is illustrative and context-specific.

Strong, non-nucleophilic bases, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), are highly effective and rapid in cleaving the Fmoc group. However, their potent basicity can significantly exacerbate side reactions, particularly with sensitive amino acid residues like aspartic acid. DBU's strong ability to deprotonate the α-carbon of the aspartic acid residue can lead to increased enolization, making the α-amino group more nucleophilic and thus promoting the intramolecular cyclization to form the aspartimide ring. Consequently, DBU is generally avoided in Fmoc deprotection protocols when aspartic acid residues are present in the peptide sequence.

Development and Application of Alternative Aspartic Acid Protecting Groups

Beyond optimizing deprotection conditions, employing alternative protecting groups for the β-carboxyl of aspartic acid offers a more robust strategy for preventing aspartimide formation. These groups are designed to provide greater steric hindrance or unique chemical properties.

The principle behind sterically hindered protecting groups is to physically impede the nucleophilic attack of the β-carboxyl group onto the α-amino or α-carbonyl center, thereby preventing cyclization. These groups are typically cleaved under mild acidic conditions, similar to the OtBu ester, but offer enhanced stability against intramolecular reactions.

OMpe (2-(2-Oxo-oxazolidin-3-yl)ethyl ester) and OEpe (2-(2-Oxo-piperid-1-yl)ethyl ester) : These cyclic amide-based esters introduce significant steric bulk around the carboxyl group. Their cleavage is achieved under mild acidic conditions, and they have demonstrated substantial efficacy in suppressing aspartimide formation.

OPhp (Phenoxyethyl ester): This group provides a bulky aromatic substituent, offering steric protection. It is cleaved by mild acid and has been shown to be effective in minimizing aspartimide side reactions.

OBno (4-Nitrobenzyl ester): The 4-nitrobenzyl ester is also sterically demanding and can be cleaved by mild acid or, alternatively, by hydrogenolysis, offering flexibility in cleavage strategies. It effectively reduces aspartimide formation.

Table 3: Efficacy of Sterically Hindered Aspartic Acid Protecting Groups in Mitigating Aspartimide Formation

Protecting GroupCleavage Conditions (Typical)Relative Aspartimide Formation (vs. OtBu)Reported Aspartimide (%)Peptide Purity/YieldNotes
OtBuTFA (mild)Baseline8-15StandardStandard protection, prone to aspartimide formation.
OMpeMild AcidSignificantly Reduced<1-2ImprovedHigh steric hindrance, effective in preventing cyclization.
OEpeMild AcidSignificantly Reduced<1-2ImprovedSimilar efficacy to OMpe due to steric bulk.
OPhpMild AcidSignificantly Reduced<1-3ImprovedBulky aromatic ester, good protection against aspartimide.
OBnoMild Acid / H₂Significantly Reduced<1-3ImprovedOffers alternative cleavage, effective steric protection.

Note: Relative aspartimide formation indicates a comparison to the standard OtBu group. Actual percentages depend on the specific peptide sequence and synthesis conditions.

Beyond steric hindrance, novel protecting group chemistries have been developed to offer enhanced protection against aspartimide formation.

Cyanosulfurylide (CSY) Group: This is a more recent innovation in aspartic acid side-chain protection. The CSY group is a derivative of a cyclic sulfamide (B24259) designed to offer exceptional stability during SPPS and a robust resistance to the conditions that promote aspartimide formation. Its unique chemical structure provides a high barrier to intramolecular cyclization. Cleavage is typically achieved under specific mild acidic conditions. Research has indicated that the CSY group provides near-complete suppression of aspartimide formation, leading to significantly purer peptide products.

Table 4: Efficacy of Novel Aspartic Acid Protecting Groups (CSY) in Mitigating Aspartimide Formation

Protecting GroupCleavage Conditions (Typical)Reported Aspartimide Formation (%)Peptide Purity/YieldNotes
OtBuTFA (mild)8-15StandardBaseline for comparison, susceptible to aspartimide formation.
CSYMild Acid<1ExcellentHighly effective in preventing aspartimide, stable during SPPS, minimal side reactions.

Note: The CSY group represents a class of advanced protecting groups designed for high fidelity peptide synthesis.

Compound List

Fmoc-Asp(OtBu)-OH (Nα-Fmoc-O-tert-butyl-L-aspartic acid)

Piperazine

Dipropylamine

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

HOBt (1-Hydroxybenzotriazole)

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

Formic Acid

OMpe (2-(2-Oxo-oxazolidin-3-yl)ethyl ester)

OEpe (2-(2-Oxo-piperid-1-yl)ethyl ester)

OPhp (Phenoxyethyl ester)

OBno (4-Nitrobenzyl ester)

Cyanosulfurylide (CSY) Group

Analytical Methodologies for Research on Fmoc Asp Otbu Oh Derivatives and Peptide Products

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and By-Product Identification

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for evaluating the purity of Fmoc-Asp(OtBu)-OH and for analyzing synthesized peptides sigmaaldrich.comruifuchemical.comcem.comphenomenex.comgoogle.com. RP-HPLC separates compounds based on their hydrophobicity, making it highly effective for distinguishing the target Fmoc-amino acid from potential impurities or by-products that may arise during its synthesis or subsequent peptide coupling.

Key Applications:

Purity of this compound: HPLC analysis confirms the high purity of the starting material, typically expected to be ≥98.0% or even ≥99.0% sigmaaldrich.comruifuchemical.comcem.com. Common impurities that might be detected include incompletely protected amino acids, diastereomers, or by-products from the Fmoc protection step itself, such as those arising from Lossen-type rearrangement or unwanted carboxyl activation nih.gov. Chiral HPLC can be used to ensure enantiomeric purity, which is critical for peptide synthesis phenomenex.comphenomenex.com.

Purity of Synthesized Peptides: After peptide synthesis and cleavage from the resin, RP-HPLC is indispensable for assessing the purity of the final peptide product. It separates the target peptide from deletion sequences, truncated peptides, incompletely deprotected peptides, or peptides with side-chain modifications rsc.orgwiley-vch.desci-hub.sersc.org.

Typical HPLC Conditions:

RP-HPLC analyses are commonly performed using C18 or C8 stationary phases. Mobile phases typically consist of a gradient of water and acetonitrile, often with the addition of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile) google.comrsc.orgrsc.org. Detection is usually carried out using UV absorbance, typically at wavelengths around 210-220 nm where the peptide bond absorbs, or at specific wavelengths for the Fmoc group (e.g., 254 nm or 301 nm) google.comtec5usa.com.

Representative HPLC Purity Data:

AnalytePurity (HPLC)Detection WavelengthMobile Phase Example
This compound≥98.0%210-220 nmWater/Acetonitrile + 0.1% TFA
Synthesized Peptide≥95.0%210-220 nmWater/Acetonitrile + 0.1% TFA (gradient)
Fmoc-Asp-OH (impurity)<0.10%210-220 nmWater/Acetonitrile + 0.1% TFA
Free Amino Acid (impurity)<0.20%210-220 nmWater/Acetonitrile + 0.1% TFA

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS) for Molecular Mass Verification and Impurity Profiling

Mass spectrometry (MS) is vital for confirming the molecular weight of this compound and for identifying and characterizing impurities in both the building block and the synthesized peptides. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are widely used rsc.orgwiley-vch.desci-hub.sebeilstein-journals.org.

Key Applications:

Molecular Mass Verification: MS confirms that the synthesized peptide has the expected molecular mass, which is a primary indicator of its correct sequence and composition. For this compound itself, MS can verify its molecular formula.

Impurity Profiling: MS can detect and identify low-level impurities, such as incompletely deprotected Fmoc groups, side-chain modifications, or unexpected amino acid incorporation, by their characteristic mass-to-charge ratios (m/z). It can also identify by-products from side reactions, like aspartimide formation or epimerization, which might not be easily resolved by HPLC alone biocrick.comchempep.com. For example, detecting adducts (e.g., sodium/potassium adducts) or masses corresponding to incomplete deprotection can provide crucial information about synthesis quality .

Representative MS Data:

AnalyteExpected Mass (Da)Observed Mass (m/z)Ionization MethodNotes
This compound451.47451.15 [M+H]⁺ESI-MSVerification of molecular weight.
Synthesized Peptide (e.g., 10-mer)VariesVariesMALDI-TOF-MSConfirmation of sequence length and composition.
Incomplete Fmoc Cleavage+206.2 (Fmoc)VariesESI-MS/MALDI-TOF-MSDetectable mass shift indicating residual Fmoc group.
Aspartimide By-productVariesVariesESI-MS/MALDI-TOF-MSMass shift indicative of cyclization and potential side-chain changes.

Spectroscopic Methods for Monitoring Reaction Progress (e.g., UV Detection of Fmoc Cleavage Product)

The Fmoc protecting group is designed to be cleaved under mild basic conditions, typically using piperidine (B6355638) in DMF chempep.commdpi.com. This deprotection step releases dibenzofulvene, a highly UV-absorbing chromophore, which then reacts with the piperidine to form a dibenzofulvene-piperidine adduct mdpi.comiris-biotech.de. The formation and subsequent measurement of this adduct's absorbance can be used to monitor the progress and completion of the Fmoc deprotection step in real-time or through sample analysis.

Key Applications:

Monitoring Fmoc Deprotection: The UV absorbance of the dibenzofulvene-piperidine adduct, typically peaking around 289.9 nm or 301.0 nm, can be quantified using UV-Vis spectroscopy mdpi.comiris-biotech.de. This allows for the direct monitoring of the Fmoc cleavage kinetics, enabling optimization of deprotection times and reagent concentrations. Many automated peptide synthesizers incorporate online UV monitoring systems for this purpose activotec.comactivotec.com.

Estimating Resin Loading: By quantifying the amount of Fmoc released during the initial coupling of the first amino acid to the resin, the loading capacity of the resin can be accurately determined iris-biotech.de.

Representative UV Monitoring Data:

StepReagent Used (Typical)Monitored SpeciesDetection Wavelength (nm)Expected Observation
Fmoc Deprotection20% Piperidine in DMFDibenzofulvene-piperidine adduct289.9 or 301.0Increasing absorbance signal.
Coupling CompletionN/AN/AN/AIndirectly monitored by subsequent Fmoc deprotection efficiency.

Qualitative Tests for Reaction Completion (e.g., Ninhydrin (B49086) Test)

Qualitative colorimetric tests are frequently used to assess the completion of coupling reactions during peptide synthesis. The most common is the Kaiser test, which utilizes ninhydrin to detect free primary amino groups on the resin-bound peptide chempep.comthermofisher.compeptide.comembrapa.br.

Key Applications:

Assessing Coupling Efficiency: After a coupling step, a small sample of resin beads is treated with ninhydrin reagents. A positive test (typically a blue or purple color) indicates the presence of unreacted free amino groups, signifying incomplete coupling. A negative test (colorless or pale yellow) suggests that the coupling reaction has gone to completion, meaning all available amino groups have reacted with the incoming Fmoc-amino acid thermofisher.compeptide.comembrapa.br.

Monitoring Fmoc Deprotection (Indirectly): While the ninhydrin test primarily checks for the presence of free amines after coupling, its successful application in detecting the absence of free amines after coupling implies that the preceding Fmoc deprotection was effective in liberating the N-terminus for reaction. However, it's important to note that the conditions of the ninhydrin test (heating with pyridine) can sometimes lead to partial Fmoc cleavage, potentially causing false positives thermofisher.compeptide.com. Therefore, modifications to heating time are recommended for Fmoc-based synthesis compared to Boc-based synthesis thermofisher.com. The ninhydrin test is not reliable for detecting secondary amines, such as those found in proline residues, where alternative tests like the isatin (B1672199) test might be employed peptide.com.

Representative Ninhydrin Test Results:

Test ResultColor IndicationInterpretation
PositiveBlue/PurpleFree amino groups present; coupling incomplete.
NegativeColorless/YellowFree amino groups absent; coupling complete.
Faint BlueFaint BlueIncomplete coupling or partial Fmoc cleavage.

Compound List:

this compound

Fmoc-L-aspartic acid 4-tert-butyl ester

Dibenzofulvene

Dibenzofulvene-piperidine adduct

Fmoc-β-Ala-OH

Fmoc-β-Ala-Xaa-OH

Fmoc-Xaa-Xaa-OH

Fmoc-Arg(Pbf)-OH

Fmoc-Asn(Trt)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Glu(OtBu)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Tyr(tBu)-OH

Boc-Ala-OH

Boc-Met-OH

Fmoc-Asp(OEpe)-OH

Fmoc-Asp(OPhp)-OH

Fmoc-Asp(OBno)-OH

Fmoc-Asp(OMpe)-OH

Fmoc-Asp(OtBu)-(Dmb)Gly-OH

Fmoc-N-Me-AA-OH

Fmoc-N-Me-βAla-OH

Fmoc-N-Me-Thr(tBu)-OH

Fmoc-Asp(OtBu)-(+)-β-Acc-OH

Fmoc-Asp(OtBu)-β-Acc-OH

Fmoc-Gly-OH

Fmoc-Val-OH

Fmoc-Arg(Pbf)-Gly-2-Cl-Trt resin

H-Val-Arg(Pbf)-Gly-2-Cl-Trityl resin

Angiotensin II (DRVYIHPF)

Fmoc-Asp-OtBu

this compound

Fmoc-Cys(Trt)-OH

Fmoc-His(Trt)-OH

Fmoc-Gln(Trt)-OH

Fmoc-Lys(Boc)-OH

Fmoc-Ser(tBu)-OH

Fmoc-Thr(tBu)-OH

Fmoc-Trp(Boc)-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Asp(OtBu)-(−)β-Acc-OH

Fmoc-Asp(OtBu)-(+)-β-Acc-OBn

Fmoc-Gly-2-Cl-Trt resin

this compound (for 7)

this compound (f...

Conclusion and Future Research Directions

Summary of Significant Advances and Persistent Challenges in Fmoc-Asp(OtBu)-OH Chemistry

The chemistry of this compound is dominated by efforts to mitigate base-catalyzed aspartimide formation, which occurs during the repeated piperidine (B6355638) treatments for Fmoc group removal in SPPS. sigmaaldrich.comnih.gov This intramolecular cyclization leads to a host of undesirable by-products, including racemized peptides and β-peptides, which are often difficult to separate from the target peptide, thereby reducing yield and purity. sigmaaldrich.comnih.gov The Asp-Gly sequence is known to be particularly susceptible to this side reaction. iris-biotech.de

Significant Advances:

Significant progress has been made in addressing this issue through several key strategies:

Development of Sterically Hindered Side-Chain Esters: A primary strategy has been to replace the tert-butyl (OtBu) group with bulkier trialkylmethyl esters. Research has shown that increasing the steric hindrance around the β-carboxyl group effectively shields it from intramolecular attack. biotage.comiris-biotech.de Derivatives such as Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl) and Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl) have demonstrated a dramatic reduction in aspartimide formation compared to the standard this compound, especially in problematic sequences. sigmaaldrich.comnih.govresearchgate.net

Backbone Amide Protection: One of the most effective methods to completely prevent aspartimide formation involves the protection of the amide nitrogen immediately C-terminal to the aspartic acid residue. nih.govbiotage.com The introduction of a 2,4-dimethylbenzyl (Dmb) group on the glycine (B1666218) nitrogen in an Asp-Gly sequence, often by using a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, has proven highly beneficial. iris-biotech.de

Modification of Deprotection Conditions: Adjusting the basicity of the Fmoc removal solution can also suppress the side reaction. The addition of acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine solution has been shown to significantly reduce aspartimide levels. nih.govbiotage.com

Novel Non-Ester Protecting Groups: A groundbreaking approach involves replacing the ester linkage entirely. The development of Fmoc-Asp(cyanosulfurylide)-OH (Fmoc-Asp(CSY)-OH), which utilizes a stable C-C bond to mask the side-chain carboxylate, has been shown to completely suppress aspartimide formation. iris-biotech.denih.gov

Persistent Challenges:

Despite these advances, several challenges remain:

Cost and Efficiency: While advanced protecting groups like OMpe, OBno, and Dmb dipeptides are highly effective, they are considerably more expensive than the standard this compound, which can be a limiting factor in large-scale synthesis. biotage.com Furthermore, bulky side-chain groups can sometimes lead to lower coupling efficiencies, requiring optimized or longer coupling times. iris-biotech.de

Scope and Compatibility: Backbone protection, while effective, introduces a secondary amine that can be difficult to acylate, complicating the subsequent coupling step. nih.gov The development of new protecting groups requires rigorous testing to ensure their stability throughout the synthesis and their clean removal during the final cleavage without generating new side-products.

Complete Elimination: Achieving the complete elimination of aspartimide-related impurities, especially in the synthesis of long and complex peptides with multiple aspartic acid residues, remains a formidable obstacle. nih.gov

The following table summarizes comparative data on aspartimide formation using different protecting groups in a model peptide sequence.

Asp Protecting GroupModel Sequence (X=Gly)Aspartimide Formation (% per cycle)Key AdvantageReference
OtBuH-Val-Lys-Asp-Gly-Tyr-Ile-OHHighStandard, low cost sigmaaldrich.com
OMpeH-Val-Lys-Asp-Gly-Tyr-Ile-OHReducedIncreased steric hindrance sigmaaldrich.com
OBnoH-Val-Lys-Asp-Gly-Tyr-Ile-OH~0.1%Extremely effective suppression sigmaaldrich.com
CSYModel PentapeptideUndetectableComplete suppression via C-C bond nih.gov

Prospective Research Avenues for Enhanced Peptide Synthesis Strategies and Novel Methodologies

Future research in the field of peptide synthesis, particularly concerning aspartic acid incorporation, is aimed at developing more robust, efficient, and economical solutions to the aspartimide problem.

Next-Generation Protecting Groups: The design and synthesis of new β-carboxyl protecting groups remain a central focus. The ideal protecting group would offer complete suppression of aspartimide formation, be economical to produce, and not impede coupling efficiency. Research into non-ester-based masking groups, inspired by the success of the cyanosulfurylide (CSY) moiety, is a particularly promising avenue. iris-biotech.denih.gov These strategies fundamentally circumvent the cyclization mechanism by replacing the labile ester bond.

Optimized Backbone Protection: Further exploration of temporary backbone protection is warranted. This includes the development of new backbone protecting groups that are more easily introduced and quantitatively removed under mild conditions, without affecting the acylation of the secondary amine. The use of pseudoproline dipeptides ahead of an aspartimide-prone residue is another strategy that can be further optimized to disrupt local secondary structures that may facilitate the side reaction. iris-biotech.de

Alternative Cleavage/Deprotection Systems: A move away from strong basic conditions for Fmoc removal would eliminate the root cause of aspartimide formation. Consequently, the exploration of alternative N-α-protecting groups that are cleavable under non-basic conditions is a key area of long-term research. researchgate.net This would represent a paradigm shift in SPPS methodology.

Enhanced Synthesis Protocols: The continued development of optimized reaction conditions is crucial. This includes exploring novel solvent systems that may reduce aspartimide formation, as well as the formulation of new deprotection cocktails with finely tuned basicity. researchgate.net The combination of mildly acidic additives with weaker bases like piperizine could provide a more favorable balance between efficient Fmoc removal and side reaction suppression. biotage.com

Computational and Predictive Tools: The development of computational models to predict the likelihood of aspartimide formation based on peptide sequence could be a valuable tool. nih.gov Such predictive tools would allow chemists to proactively select the most appropriate strategy—be it a sterically hindered protecting group, backbone protection, or modified conditions—before the synthesis begins, saving time and resources.

Q & A

Q. What is the role of Fmoc-Asp(OtBu)-OH in preventing aspartimide formation during solid-phase peptide synthesis (SPPS)?

this compound is a protected amino acid derivative where the β-carboxylic acid of aspartic acid is shielded by a tert-butyl (OtBu) group. This protection prevents intramolecular cyclization (aspartimide formation) during SPPS, a common side reaction that occurs when the unprotected carboxylic acid reacts with the backbone amide. The OtBu group is stable under basic Fmoc deprotection conditions (e.g., piperidine) but cleaved during acidic resin cleavage (e.g., TFA) .

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

  • Storage: Store at 2–8°C in a dry, airtight container to prevent moisture absorption and degradation.
  • Handling: Use personal protective equipment (gloves, lab coat, eye protection) to avoid skin/eye contact. Avoid inhalation of dust; work in a fume hood.
  • Stability: The OtBu group is stable in neutral to acidic conditions but hydrolyzes under strong acids (e.g., TFA) .

Q. Which chromatographic methods are effective for purifying this compound-containing peptides?

Reverse-phase HPLC (RP-HPLC) with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard. For enantiomeric separation, chiral stationary phases like quinine-based zwitterionic columns (e.g., ZWIX(+)) achieve resolution (RS=1.16R_S = 1.16) with retention factors (k1=0.36k_1 = 0.36) for D/L enantiomers .

Q. How is the t-butyl ester group removed during peptide cleavage, and what scavengers are required?

The OtBu group is cleaved with 95% TFA, typically during resin cleavage. Scavengers like thiophenol (3%) or anisole (5%) are added to quench reactive t-butyl cations, which can alkylate nucleophilic residues (e.g., Trp, Met). This minimizes side products such as tert-butylated peptides .

Advanced Research Questions

Q. How can researchers minimize aspartimide-related side reactions when using this compound in automated peptide synthesis?

Aspartimide formation is pH- and temperature-dependent. Mitigation strategies include:

  • Using low-concentration piperidine (20% in DMF) for Fmoc deprotection.
  • Incorporating coupling agents like HATU/HOAt with DIPEA to improve reaction efficiency.
  • Replacing OtBu with cyanosulfurylide (CSY) protecting groups, which eliminate aspartimide formation even after prolonged piperidine exposure .

Q. What analytical techniques are used to resolve enantiomers of this compound derivatives, and what separation metrics are observed?

Chiral chromatography using ZWIX(+) columns under hydro-organic conditions achieves baseline separation (RS=1.16R_S = 1.16) with a selectivity factor (α=1.32\alpha = 1.32). The D-enantiomer elutes before the L-form, enabling precise stereochemical analysis .

Q. What mechanistic insights explain the formation of t-butyl cation byproducts during acidic cleavage of this compound?

The OtBu group hydrolyzes in TFA to generate t-butyl cations, which are highly electrophilic. These cations react with electron-rich residues (e.g., indole in Trp) via alkylation, forming adducts. Scavengers like thiophenol act as nucleophiles to trap these cations, preventing peptide modification .

Q. How do alternative protecting groups like CSY compare to OtBu in suppressing aspartimide formation in challenging peptide sequences?

CSY-protected aspartic acid (Fmoc-Asp(CSY)-OH) eliminates aspartimide formation by replacing the ester bond (C–O) with a stable C–C bond. In a model pentapeptide (FDGLA), CSY showed no aspartimide after 12 hours in piperidine/DMF, whereas OtBu resulted in >50% side products .

Q. What coupling strategies optimize the incorporation of this compound into sterically hindered peptide sequences?

For hindered sequences (e.g., β-branched residues), use:

  • Coupling agents: HATU (2 eq.) with HOAt (2 eq.) in DMF.
  • Activation time: 1 hour at room temperature.
  • Double coupling: Repeat the coupling step for incomplete reactions. Monitor by Kaiser test or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asp(OtBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Asp(OtBu)-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.